molecular formula C10H18S B1239506 Thiogeraniol CAS No. 38237-00-2

Thiogeraniol

Cat. No.: B1239506
CAS No.: 38237-00-2
M. Wt: 170.32 g/mol
InChI Key: FACAUSJJVBMWLV-JXMROGBWSA-N
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Description

Thiogeraniol is a thiol that is geraniol in which the hydroxy group has been replaced by a thiol group. It is a thiol, an olefinic compound and a monoterpenoid.

Scientific Research Applications

Terpenoids and Phytocannabinoids

Thiogeraniol is related to terpenoids, a class of chemicals including this compound derivatives. Terpenoids have been studied for their potential synergy with phytocannabinoids in cannabis. These compounds, including terpenoids like limonene, myrcene, and others, may contribute significantly to the medicinal effects of cannabis-based extracts. Their potential applications include pain relief, inflammation reduction, and treatment of various disorders such as depression, anxiety, epilepsy, and cancer (Russo, 2011).

Transdermal Drug Delivery

Research has also explored this compound derivatives for transdermal drug delivery. Tetrahydrogeraniol (THG), a derivative, has been used to enhance the skin permeability of drugs like 5-Fluorouracil. Studies have demonstrated that this compound derivatives can significantly increase drug flux, suggesting their potential as effective penetration enhancers (Hanif, Ping, & Muo, 1998).

Terahertz (THz) Technology

While not directly related to this compound, studies on terahertz (THz) technology can be relevant due to the similarity in nomenclature. THz technology has been investigated for various biomedical applications, such as medical imaging and cancer diagnosis, and could potentially intersect with research on compounds like this compound in the future (Wilmink & Grundt, 2011).

Properties

IUPAC Name

(2E)-3,7-dimethylocta-2,6-diene-1-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18S/c1-9(2)5-4-6-10(3)7-8-11/h5,7,11H,4,6,8H2,1-3H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FACAUSJJVBMWLV-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCS)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CS)/C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3052064, DTXSID9068081
Record name (E)-3,7-Dimethylocta-2,6-diene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3052064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Octadiene-1-thiol, 3,7-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9068081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

yellow to orange liquid
Record name Thiogeraniol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/133/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.903-0.921
Record name Thiogeraniol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/133/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

39067-80-6, 38237-00-2
Record name Thiogeraniol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39067-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3,7-Dimethyl-2,6-octadiene-1-thiol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiogeraniol
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039067806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Octadiene-1-thiol, 3,7-dimethyl-
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Record name 2,6-Octadiene-1-thiol, 3,7-dimethyl-, (2E)-
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Record name (E)-3,7-Dimethylocta-2,6-diene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3052064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Octadiene-1-thiol, 3,7-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9068081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,7-dimethylocta-2,6-diene-1-thiol
Source European Chemicals Agency (ECHA)
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Record name (E)-3,7-dimethylocta-2,6-diene-1-thiol
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Record name THIOGERANIOL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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